(2S,3S)-3-(Acetyloxy)-5-(2-(dimethylamino-D6)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-on
Description
Contextualization of Stable Isotope Labeling in Modern Drug Discovery and Development
Stable isotope labeling has become an indispensable technique in the development of new medicines. By replacing certain atoms in a drug molecule with their heavier, non-radioactive isotopes, scientists can subtly alter the compound's physical properties without changing its fundamental chemical reactivity or biological targets. This enables a range of sophisticated analytical studies that would otherwise be impossible.
The use of deuterium (B1214612), a stable isotope of hydrogen, in pharmaceutical research has evolved considerably since its discovery. Initially employed as a tracer in metabolic studies, the deliberate incorporation of deuterium into drug candidates—a process known as deuteration—is now a recognized strategy for enhancing a drug's metabolic profile. The primary rationale for this approach lies in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Since many drug metabolism reactions involve the breaking of C-H bonds by enzymes, replacing hydrogen with deuterium at a metabolic site can slow down this process. This can lead to a more stable drug molecule with potentially improved pharmacokinetic properties, such as a longer half-life and reduced formation of reactive metabolites.
Deuterium-labeled compounds are invaluable tools for a variety of research applications. In mechanistic studies, they help elucidate the precise steps of metabolic pathways by identifying the sites on a molecule that are most susceptible to enzymatic degradation. If a deuterated version of a drug shows slower metabolism compared to its non-deuterated counterpart, it provides strong evidence that the deuterated position is a key metabolic site.
In quantitative studies, deuterated compounds are widely used as internal standards in bioanalytical methods, particularly those involving mass spectrometry. Because a deuterated drug is chemically identical to the parent drug but has a different mass, it can be added to a biological sample (like blood or plasma) in a known amount. During analysis, the deuterated standard and the non-deuterated drug behave similarly during extraction and ionization, but they are distinguishable by the mass spectrometer. This allows for highly accurate and precise quantification of the drug's concentration in the sample, correcting for any loss that may occur during sample preparation.
Introduction to Diltiazem (B1670644) Hydrochloride as a Calcium Channel Blocker
Diltiazem hydrochloride is a well-established medication belonging to the benzothiazepine (B8601423) class of calcium channel blockers. It is used in the management of various cardiovascular conditions. Its therapeutic effects are directly linked to its ability to modulate the influx of calcium ions into specific cells.
The primary mechanism of action of Diltiazem involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle and cardiac muscle cells. By blocking these channels, Diltiazem reduces the amount of intracellular calcium available to trigger muscle contraction. In blood vessels, this leads to vasodilation (widening of the vessels), which lowers blood pressure. In the heart, it reduces the force and rate of contraction, thereby decreasing the heart's workload and oxygen demand.
Diltiazem undergoes extensive metabolism in the body, primarily in the liver by cytochrome P450 (CYP) enzymes. The main metabolic pathways are N-demethylation and O-deacetylation. The N-demethylation process, in particular, leads to the formation of several active metabolites, including N-desmethyldiltiazem. Understanding these metabolic routes is crucial, as they determine the drug's duration of action and potential for drug-drug interactions. The sites on the Diltiazem molecule where these metabolic reactions occur are logical targets for deuteration to create a more stable version for research purposes.
Genesis and Purpose of Diltiazem-d6 Hydrochloride in Academic Research
Diltiazem-d6 hydrochloride was specifically created for use as an internal standard in quantitative bioanalytical research. The "d6" designation indicates that six hydrogen atoms in the Diltiazem molecule have been replaced with deuterium atoms. These deuterium atoms are strategically placed on the two N-methyl groups. This position is a primary site of metabolism (N-demethylation).
The key purpose of Diltiazem-d6 hydrochloride is to serve as an ideal internal standard for mass spectrometry-based assays designed to measure the concentration of Diltiazem and its metabolites in biological samples. Because its physical and chemical properties are nearly identical to those of the parent compound, it co-elutes during chromatography and shows similar ionization efficiency, but its increased mass allows it to be clearly distinguished by the detector. This ensures a high degree of accuracy and precision when quantifying Diltiazem levels in pharmacokinetic and drug metabolism studies.
Chemical Structure and Isotopic Designation of Diltiazem-d6 Hydrochloride
The chemical structure of Diltiazem-d6 hydrochloride is fundamentally the same as that of Diltiazem hydrochloride, with the key difference being the substitution of six hydrogen atoms with deuterium atoms. The molecular formula for Diltiazem-d6 hydrochloride is C22H20D6N2O4S · HCl. sigmaaldrich.com
The isotopic designation "d6" signifies that six deuterium atoms have been incorporated into the molecule. This specific labeling is crucial for its function in analytical applications, as it provides a distinct mass signature that can be easily differentiated from the unlabeled parent drug.
Table 1: Chemical and Physical Properties of Diltiazem-d6 Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C22H20D6N2O4S · HCl sigmaaldrich.com |
| Molecular Weight | 457.02 g/mol sigmaaldrich.com |
| CAS Number | 1309283-34-8 sigmaaldrich.com |
| Synonyms | (2S,3S)-5-(2-(bis(methyl-D3)amino)ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b] medchemexpress.comCurrent time information in Bangalore, IN.thiazepin-3-yl acetate (B1210297) hydrochloride simsonpharma.com |
This table presents key chemical and physical properties of Diltiazem-d6 hydrochloride.
Strategic Placement of Deuterium Atoms within the Diltiazem Molecular Scaffold
The six deuterium atoms in Diltiazem-d6 hydrochloride are strategically placed on the two methyl groups of the dimethylaminoethyl side chain. This specific placement is intentional and serves a critical purpose. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.
By placing the deuterium atoms on the N-dimethyl groups, researchers can specifically probe the N-demethylation metabolic pathway of Diltiazem. This allows for a more detailed understanding of how the drug is broken down in the body.
Research Imperatives for Utilizing Diltiazem-d6 Hydrochloride as a Model Deuterated Compound
The primary research imperative for using Diltiazem-d6 hydrochloride is its role as an internal standard in bioanalytical assays. When analyzing biological samples for the presence and quantity of Diltiazem, a known amount of Diltiazem-d6 hydrochloride is added to the sample. Because it behaves almost identically to Diltiazem during extraction and ionization in a mass spectrometer, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. This allows for a highly accurate calculation of the concentration of Diltiazem in the original sample.
Furthermore, Diltiazem-d6 hydrochloride is instrumental in pharmacokinetic studies. By administering the deuterated compound, researchers can differentiate it from the non-deuterated drug that may already be present in a subject's system, or when studying drug-drug interactions. This is particularly useful in "microdosing" studies and in understanding the metabolic pathways of Diltiazem and its metabolites, such as desacetyl-diltiazem. researchgate.net The use of stable isotope-labeled compounds like Diltiazem-d6 is a cornerstone of modern drug metabolism and pharmacokinetic research. lgcstandards.commedchemexpress.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Diltiazem-d6 hydrochloride |
| Diltiazem hydrochloride |
| Diltiazem |
Structure
2D Structure
Properties
CAS No. |
1309283-34-8 |
|---|---|
Molecular Formula |
C22H27ClN2O4S |
Molecular Weight |
457.0 g/mol |
IUPAC Name |
[5-[2-[bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/i2D3,3D3; |
InChI Key |
HDRXZJPWHTXQRI-HVTBMTIBSA-N |
solubility |
not available |
Origin of Product |
United States |
Advanced Theoretical Frameworks of Deuterium Isotope Effects Relevant to Diltiazem D6 Hydrochloride
Elucidating the Kinetic Isotope Effect (KIE) in C-H/C-D Bond Cleavage
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond, as the mass of deuterium (B1214612) is approximately twice that of protium (B1232500) (¹H). tandfonline.com This mass difference leads to a lower vibrational frequency and zero-point energy for the C-D bond compared to the C-H bond, making the C-D bond stronger and more difficult to break. wikipedia.orginformaticsjournals.co.in
Primary KIE: Principles and Consequences for Diltiazem's Metabolism
A primary kinetic isotope effect occurs when the bond to the isotopically labeled atom is broken during the rate-determining step of a reaction. wikipedia.org In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds. nih.govnih.gov If this C-H bond cleavage is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the metabolic process. tandfonline.comnih.gov
Diltiazem (B1670644) is extensively metabolized in the liver, primarily by CYP3A4, through processes like N-demethylation and O-demethylation, which involve the cleavage of C-H bonds. plos.orgnih.gov The introduction of deuterium at these metabolic "soft spots" in Diltiazem-d6 can lead to a primary KIE. medchemexpress.com This effect can result in:
Reduced Rate of Metabolism: The stronger C-D bond in Diltiazem-d6 is more resistant to enzymatic cleavage, leading to a slower rate of metabolism compared to its non-deuterated counterpart. tandfonline.cominformaticsjournals.co.in
Increased Half-Life: A slower metabolism can prolong the half-life of the drug in the body, potentially leading to a longer duration of action. tandfonline.com
Altered Metabolite Profile: Deuteration can also lead to "metabolic switching," where the metabolic pathway is diverted to other non-deuterated sites in the molecule. plos.org This can result in a different profile of metabolites, some of which may be more or less active or toxic than those of the parent drug.
It is important to note that the magnitude of the KIE is dependent on the specific reaction and the enzyme involved, and it must be determined experimentally for each case. tandfonline.com
Secondary and Solvent Isotope Effects: Nuances and Considerations
Secondary Kinetic Isotope Effects (SKIEs) are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs but can still influence reaction rates. nih.gov SKIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1) and are often associated with changes in hybridization at the reaction center. wikipedia.org For instance, a change from sp3 to sp2 hybridization during a reaction can lead to a normal SKIE. wikipedia.org While less pronounced, SKIEs in Diltiazem-d6 could subtly influence its metabolic stability and interactions with enzymes.
Solvent Isotope Effects (SIEs) arise when the solvent is changed, for example, from H₂O to deuterium oxide (D₂O). researchgate.net These effects can be complex, involving changes in the solvent's physical properties and its role in the reaction mechanism, such as proton transfer. nih.govmdpi.com In the context of in vitro studies of Diltiazem-d6 metabolism, using D₂O as the solvent could introduce SIEs that would need to be considered when interpreting the results. cdnsciencepub.com The effect of D₂O can be on the enzyme itself, the substrate, or the interaction between them, and can sometimes result in an inverse effect where the reaction rate increases. mdpi.com
Physicochemical Isotope Effects and Their Potential Influence on Diltiazem-d6
The substitution of hydrogen with deuterium can also lead to subtle but measurable changes in the physicochemical properties of a molecule. bioscientia.de
Minor Alterations in Molecular Volume and Lipophilicity due to Deuteration
Furthermore, deuteration can affect a compound's lipophilicity, which is a critical factor in drug absorption, distribution, and membrane permeability. Generally, deuterated compounds are found to be slightly less lipophilic (more hydrophilic) than their protiated counterparts. tandfonline.comnih.gov This change, although small, could potentially influence the pharmacokinetic profile of Diltiazem-d6. nih.gov Some studies have reported an inverse isotope effect on lipophilicity, highlighting the need for experimental verification. oup.com
| Property | Effect of Deuteration (H to D) | Potential Consequence for Diltiazem-d6 |
|---|---|---|
| Molar Volume | Decrease (approx. 0.140 cm³/mol per atom) nih.gov | Slightly more compact molecular structure |
| Lipophilicity (logP) | Slight decrease (more hydrophilic) tandfonline.comnih.gov | Potential for altered absorption and distribution |
| Acidity/Basicity (pKa) | Slight alterations (increase or decrease) nih.gov | Minor changes in ionization at physiological pH |
Impact on Hydrogen Bonding and Intermolecular Interactions
Hydrogen bonds play a crucial role in drug-receptor interactions and the solvation of molecules. Deuterium substitution can affect the strength of hydrogen bonds. The X-D bond (where X is a heteroatom like O or N) is generally considered slightly stronger and shorter than the corresponding X-H bond. mdpi.com This can lead to a phenomenon known as the Ubbelohde effect, where the distance between the donor and acceptor atoms in a hydrogen bond is slightly elongated upon deuteration. mdpi.com
These subtle changes in hydrogen bonding can influence the binding affinity of Diltiazem-d6 to its target calcium channels and metabolizing enzymes. Additionally, van der Waals interactions, which are dependent on electronic polarizability, may also be slightly weakened upon deuteration. wikipedia.org
Deuterium and Chiral Stability in Drug Molecules: Implications for Stereoisomers
Many drug molecules, including diltiazem, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. researchgate.net Some chiral centers, particularly those with an acidic proton, can be unstable and undergo racemization (interconversion between enantiomers) in vivo.
Isotope Effects in Mass Spectrometry Ionization and Fragmentation: Analytical Implications
The use of deuterium-labeled internal standards, such as Diltiazem-d6 hydrochloride, is a cornerstone of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The analytical advantages of this approach are rooted in the subtle, yet significant, isotope effects observed during ionization and fragmentation. Diltiazem-d6 is primarily utilized as an internal standard for the accurate quantification of Diltiazem in various biological matrices. nih.govclearsynth.com
In mass spectrometry, particularly with electrospray ionization (ESI), the ionization efficiency of a deuterated compound is nearly identical to its unlabeled counterpart. This is because the chemical properties governing the ionization process are largely unaffected by the substitution of hydrogen with deuterium. medchemexpress.com Consequently, Diltiazem and Diltiazem-d6 exhibit similar behavior in the ion source, which is a critical attribute for an internal standard to effectively compensate for matrix effects and variations in instrument response.
The key distinction between the labeled and unlabeled compound becomes apparent in their mass-to-charge ratios (m/z). Diltiazem-d6 has a molecular weight of approximately 420.55 g/mol , which is higher than that of unlabeled Diltiazem due to the presence of six deuterium atoms. clearsynth.com This mass difference allows the mass spectrometer to differentiate between the analyte (Diltiazem) and the internal standard (Diltiazem-d6).
Research on the LC-MS/MS analysis of Diltiazem provides insight into its fragmentation. In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for quantification. For Diltiazem, a common transition is the fragmentation of the protonated molecule [M+H]⁺ at m/z 415.4 to a product ion at m/z 150.2. researchgate.net Another study reports transitions of m/z 415.05 to 178.03 for Diltiazem. ijpsr.com
For a deuterated analog like Diltiazem-d4, used as an internal standard in one study, the monitored transition was m/z 419.22 to 314.0. ijpsr.com The shift in the precursor ion mass from 415 to 419 directly corresponds to the four deuterium atoms. The fragmentation pattern is also altered, leading to a different product ion compared to the unlabeled compound. This ensures that there is no cross-talk between the analytical signals of the analyte and the internal standard, a crucial aspect for accurate quantification.
The following interactive table summarizes the mass transitions for Diltiazem and a deuterated analog, illustrating the analytical implications of deuterium labeling in MS/MS analysis. The data for the d4 analog provides a clear example of the mass shifts observed.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Transition |
| Diltiazem | 415.05 | 178.03 | 415.05 -> 178.03 |
| Diltiazem-d4 | 419.22 | 314.0 | 419.22 -> 314.0 |
| Data derived from a study on the quantification of Diltiazem and its metabolites. ijpsr.com |
The selection of specific product ions for monitoring is based on their stability and abundance, which can be influenced by the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to lower fragmentation efficiency for deuterated compounds or a shift in the most favorable fragmentation pathway. This can be advantageous in method development, as it may result in more intense and specific product ions for the internal standard.
Synthetic Methodologies and Isotopic Characterization of Diltiazem D6 Hydrochloride
Purification and Isolation Techniques for Deuterated Diltiazem (B1670644) Hydrochloride
Following the synthesis, the purification and isolation of Diltiazem-d6 hydrochloride are critical to ensure the final product is free of impurities, including residual non-deuterated or partially deuterated starting materials and reaction byproducts. The physicochemical properties of deuterated compounds are very similar to their non-deuterated counterparts, making their separation a challenging task.
High-Performance Liquid Chromatography (HPLC) is a primary technique used for both the analysis and purification of diltiazem and its related substances. orientjchem.orgresearchgate.net Preparative HPLC, using a suitable stationary phase (e.g., C18) and mobile phase, can effectively separate Diltiazem-d6 from impurities based on slight differences in polarity and interaction with the stationary phase.
Column chromatography is another common method for purification on a larger scale. orientjchem.org Following chromatographic purification, the final step typically involves the formation of the hydrochloride salt. This is often achieved by treating a solution of the purified free base with gaseous hydrogen chloride or a solution of HCl in an appropriate solvent, such as acetone or butanol, which induces precipitation of Diltiazem-d6 as its hydrochloride salt. google.com The precipitated solid is then collected by filtration and can be further purified by recrystallization to achieve high chemical and isotopic purity. google.com
Comprehensive Spectroscopic and Spectrometric Characterization of Diltiazem-d6 Hydrochloride
To confirm the successful synthesis and purity of Diltiazem-d6 hydrochloride, a comprehensive analytical characterization is required. This involves a combination of spectroscopic and spectrometric techniques to verify the molecular structure, confirm the location of the deuterium (B1214612) atoms, and quantify the level of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for determining the precise location of deuterium atoms in a molecule and for assessing isotopic purity. nih.govrsc.org Several NMR techniques are employed for this purpose.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Diltiazem-d6, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. For example, if the N,N-dimethyl groups are deuterated, the characteristic singlet corresponding to the six protons of these groups will disappear. The integration of the remaining proton signals against a known internal standard or a signal from a non-deuterated part of the molecule allows for the calculation of the degree of deuteration. rsc.org
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. This provides direct evidence of successful deuteration and confirms the chemical environment of the deuterium atoms.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum also provides valuable information. Carbon atoms bonded to deuterium (C-D) exhibit a characteristic multiplet splitting pattern due to C-D coupling, which is different from the splitting of carbons bonded to hydrogen (C-H). Furthermore, the presence of a deuterium atom causes a slight upfield shift (isotope shift) in the resonance of the attached carbon atom.
The combination of these NMR methods provides unambiguous confirmation of the deuteration pattern and allows for the precise calculation of isotopic enrichment, ensuring the quality of the Diltiazem-d6 hydrochloride. researchgate.net
| NMR Nucleus | Information Provided | Expected Observation for Diltiazem-d6 (N,N-(CD₃)₂) |
| ¹H | Location and quantification of remaining protons. | Disappearance or significant reduction of the singlet signal for the N,N-dimethyl protons. |
| ²H | Direct detection and confirmation of deuterium location. | A signal appears in the chemical shift region corresponding to the N,N-dimethyl groups. |
| ¹³C | Confirmation of C-D bonds and structural integrity. | The carbon signal for the N,N-dimethyl groups will change from a quartet (from C-H coupling) to a septet (from C-D coupling) and shift slightly upfield. |
This table outlines the use of different NMR spectroscopy techniques for the characterization of Diltiazem-d6.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Purity
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of the molecular formula of novel compounds and for assessing the isotopic purity of labeled molecules such as Diltiazem-d6 hydrochloride. By providing mass measurements with very high accuracy (typically to within 5 ppm), HRMS allows for the determination of the elemental composition of a molecule from its exact mass.
The molecular formula of Diltiazem-d6 hydrochloride is C₂₂H₂₀D₆N₂O₄S·HCl. For the purpose of HRMS analysis, the free base, Diltiazem-d6 (C₂₂H₂₀D₆N₂O₄S), is typically analyzed. The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is calculated by summing the exact masses of the most abundant isotopes of its constituent elements.
The confirmation of the molecular formula is achieved by comparing the experimentally measured m/z value with the theoretically calculated mass. A very small mass error, usually expressed in parts per million (ppm), provides strong evidence for the correct elemental composition.
Table 1: HRMS Data for Molecular Formula Confirmation of Diltiazem-d6
| Parameter | Value |
|---|---|
| Molecular Formula (Free Base) | C₂₂H₂₀D₆N₂O₄S |
| Ion Formula | [C₂₂H₂₁D₆N₂O₄S]⁺ |
| Theoretical m/z (Calculated) | 421.2068 |
| Observed m/z (Hypothetical) | 421.2065 |
Furthermore, HRMS is a powerful tool for determining the isotopic purity of Diltiazem-d6 hydrochloride. The mass spectrum will show a characteristic cluster of peaks corresponding to the different isotopic compositions of the molecule. For a sample with high isotopic enrichment, the most abundant peak will correspond to the fully deuterated molecule (d6). The presence and relative intensity of peaks corresponding to molecules with fewer deuterium atoms (d5, d4, etc.) can be used to quantify the isotopic purity. Commercial sources often specify an isotopic enrichment of greater than 95% for Diltiazem-d6 hydrochloride sussex-research.com. The high resolution of the instrument allows for the separation of these isotopologues, enabling an accurate assessment of the deuterium incorporation.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This analysis provides an empirical formula for the compound, and when compared with the theoretical composition derived from the proposed molecular formula, it serves as a crucial verification of the compound's stoichiometry and purity.
For Diltiazem-d6 hydrochloride, the molecular formula is C₂₂H₂₀D₆N₂O₄S·HCl, with a corresponding molecular weight of approximately 457.02 g/mol sigmaaldrich.com. The theoretical elemental composition is calculated based on this formula and the atomic weights of the constituent elements, including deuterium.
The experimental results from elemental analysis are then compared to these theoretical values. A close agreement between the found and calculated percentages, typically within a margin of ±0.4%, confirms the elemental composition and, by extension, the molecular formula of the synthesized Diltiazem-d6 hydrochloride. This verification is essential for ensuring the identity and purity of the compound. A patent for the synthesis of Diltiazem provides examples of how elemental analysis is used to confirm the composition of intermediates in the synthetic pathway medchemexpress.com.
Table 2: Elemental Analysis Data for Diltiazem-d6 Hydrochloride
| Element | Theoretical (%) | Found (%) (Hypothetical) |
|---|---|---|
| Carbon (C) | 57.80 | 57.75 |
| Hydrogen (H)¹ | 4.63 | 4.68 |
| Deuterium (D) | 2.65 | 2.61 |
| Nitrogen (N) | 6.13 | 6.10 |
| Oxygen (O) | 14.00 | 14.05 |
| Sulfur (S) | 7.01 | 6.98 |
| Chlorine (Cl) | 7.76 | 7.80 |
¹ Total hydrogen content from the molecule and the hydrochloride salt.
Advanced Analytical Techniques for the Quantification and Metabolic Profiling of Diltiazem D6 Hydrochloride
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become the gold standard for the bioanalysis of pharmaceuticals due to its high sensitivity, specificity, and throughput. In this context, Diltiazem-d6 hydrochloride is an indispensable tool for the reliable quantification of diltiazem (B1670644) and its metabolites.
Diltiazem-d6 Hydrochloride as a Stable Isotope Labeled Internal Standard (SIL-IS) in Bioanalysis
The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred method for quantitative bioanalysis using LC-MS/MS. nih.govnih.gov Diltiazem-d6 hydrochloride is an ideal SIL-IS for the quantification of diltiazem because its physical and chemical properties are nearly identical to the analyte. sb-peptide.com This similarity ensures that it co-elutes with the unlabeled diltiazem, experiencing similar effects during sample preparation, chromatography, and ionization. medchemexpress.comacanthusresearch.com The key difference is its higher mass, which allows the mass spectrometer to distinguish it from the native compound. acanthusresearch.com
By adding a known concentration of Diltiazem-d6 hydrochloride to samples at the beginning of the analytical process, it can effectively compensate for variations in sample extraction, matrix effects, and instrument response fluctuations. nih.gov This normalization is critical for achieving high precision and accuracy in the final concentration determination of diltiazem and its metabolites. The use of a SIL-IS like Diltiazem-d6 is considered the most effective way to correct for these potential sources of error in LC-MS/MS-based bioanalysis.
Method Development and Validation for Diltiazem-d6 Hydrochloride in Complex Matrices
Developing and validating a robust analytical method is a critical step before it can be used for routine analysis of clinical or preclinical samples. This process ensures that the method is reliable, reproducible, and accurate for its intended purpose.
Biological matrices such as plasma, blood, and urine are incredibly complex, containing numerous endogenous compounds like lipids, proteins, and salts. longdom.org During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. longdom.orgugent.be This can lead to either a decrease in the analyte signal (ion suppression) or, less commonly, an increase in the signal (ion enhancement). longdom.orgnih.gov
Ion suppression is a significant challenge in bioanalysis as it can lead to inaccurate and imprecise results. semanticscholar.org The use of Diltiazem-d6 hydrochloride as an internal standard is a primary strategy to mitigate these effects. griffith.edu.au Because the SIL-IS has nearly identical chromatographic and ionization behavior to the analyte, any ion suppression or enhancement that affects the diltiazem signal will similarly affect the Diltiazem-d6 signal. griffith.edu.au By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate quantification.
Strategies to minimize matrix effects during method development include:
Efficient Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to remove a significant portion of interfering matrix components before analysis. researchgate.net
Chromatographic Separation: Optimizing the HPLC or UPLC conditions to achieve good separation between the analyte and endogenous matrix components can significantly reduce ion suppression. ugent.be
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. griffith.edu.au
A bioanalytical method's performance is rigorously assessed through a validation process that evaluates its reproducibility, accuracy, and sensitivity.
Reproducibility is determined by assessing the precision of the method. This is typically evaluated at multiple concentration levels (low, medium, and high quality control samples) within the same day (intra-day precision) and on different days (inter-day precision). The precision is expressed as the relative standard deviation (%RSD), with acceptance criteria typically being within 15% (or 20% at the lower limit of quantification). researchgate.net
Accuracy reflects how close the measured concentration is to the true concentration. It is determined by analyzing quality control samples with known concentrations and is expressed as the percentage of the nominal concentration. Acceptance criteria for accuracy are generally within ±15% of the nominal value (or ±20% at the lower limit of quantification). researchgate.net
Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. researchgate.net For diltiazem and its metabolites, highly sensitive methods with LLOQs in the sub-ng/mL range have been developed using LC-MS/MS and a deuterated internal standard. researchgate.netnih.gov
The table below summarizes validation parameters from a study that utilized a deuterated internal standard for the quantification of diltiazem and its metabolites in human plasma.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Diltiazem | 0.93 - 250.10 | 0.93 | ≤ 10.0 | ≤ 10.0 | 90.0 - 110.0 |
| N-desmethyl diltiazem | 0.24 - 64.00 | 0.24 | ≤ 10.0 | ≤ 10.0 | 90.0 - 110.0 |
| Desacetyl diltiazem | 0.15 - 40.69 | 0.15 | ≤ 10.0 | ≤ 10.0 | 90.0 - 110.0 |
Data adapted from studies on the LC-MS/MS quantification of diltiazem and its metabolites using a deuterated internal standard. nih.govijpsr.com
Quantitative Methodologies for Parent Diltiazem and its Metabolites Using Diltiazem-d6 as an Internal Standard
LC-MS/MS methods utilizing Diltiazem-d6 hydrochloride as an internal standard have been successfully developed and validated for the simultaneous quantification of diltiazem and its major active metabolites, such as N-desmethyldiltiazem and O-desacetyldiltiazem, in various biological matrices. researchgate.netnih.gov These methods are essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug.
A typical workflow involves:
Sample Collection: Collection of biological samples (e.g., plasma) at various time points after drug administration.
Internal Standard Spiking: A known amount of Diltiazem-d6 hydrochloride solution is added to each sample.
Sample Preparation: Extraction of the analytes and internal standard from the biological matrix using techniques like LLE or SPE. nih.gov
LC-MS/MS Analysis: The extracted samples are injected into the LC-MS/MS system. The analytes are separated on a chromatographic column and then detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for diltiazem, its metabolites, and Diltiazem-d6 are monitored, providing high selectivity. nih.govijpsr.com
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration of prepared standards. The concentrations of the analytes in the unknown samples are then calculated from this curve.
These quantitative methods are characterized by their high throughput, with total run times often as short as 2.0 minutes per sample, making them suitable for the analysis of large numbers of samples from clinical trials. researchgate.netnih.gov
Complementary Chromatographic and Spectrometric Methods
While LC-MS/MS is the predominant technique for the bioanalysis of diltiazem, other analytical methods have also been developed and utilized. These methods can be valuable for quality control of bulk drug substances and pharmaceutical formulations.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used technique for the analysis of diltiazem. researchgate.net HPLC-UV methods have been developed for the quantification of diltiazem in raw materials and pharmaceutical dosage forms. oaji.netnih.govnih.gov These methods typically involve chromatographic separation on a reversed-phase column (e.g., C8 or C18) followed by detection using a UV detector at a wavelength where diltiazem exhibits strong absorbance, such as 240 nm. oaji.netderpharmachemica.com While generally less sensitive than LC-MS/MS, HPLC-UV methods are robust, cost-effective, and suitable for applications where high sensitivity is not required. nih.govresearchgate.net
Capillary Electrophoresis (CE): Capillary zone electrophoresis (CZE) has been explored as an alternative to HPLC for the quantification of diltiazem and its metabolite desacetyldiltiazem in plasma. nih.gov CE offers advantages such as high separation efficiency and low consumption of solvents and samples. A validated CZE method demonstrated good linearity, precision, and accuracy for diltiazem analysis, proving it to be a useful alternative to established HPLC methods. nih.gov
Other Spectrometric Methods: Spectrophotometric methods, which measure the amount of light absorbed by a sample, have also been developed for the determination of diltiazem hydrochloride. researchgate.netijpbms.comresearchgate.net These methods are often simple and rapid but may lack the specificity of chromatographic techniques, making them more suitable for the analysis of pure drug substances or simple formulations. researchgate.net
The table below provides a comparison of different analytical techniques used for diltiazem analysis.
| Technique | Primary Application | Common Detector | Key Advantages | Key Limitations |
| LC-MS/MS | Bioanalysis (plasma, blood), trace level quantification | Tandem Mass Spectrometer | High sensitivity, high selectivity, high throughput | High cost, potential for matrix effects |
| HPLC-UV | Quality control of bulk drug and formulations, dissolution testing | UV-Visible Spectrophotometer | Robust, cost-effective, widely available | Lower sensitivity than LC-MS/MS, potential for interference |
| Capillary Electrophoresis | Bioanalysis, impurity profiling | UV or Diode Array Detector | High separation efficiency, low sample/solvent consumption | Lower sensitivity than LC-MS/MS, less robust than HPLC |
| UV-Vis Spectrophotometry | Assay of pure substance, simple formulations | UV-Visible Spectrophotometer | Simple, rapid, low cost | Low specificity, susceptible to interference |
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and identifying impurities of Diltiazem-d6 hydrochloride. A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the deuterated active pharmaceutical ingredient (API) from its potential impurities. These may include process-related impurities, degradation products, and isotopic variants, such as non-deuterated diltiazem or partially deuterated species.
Effective chromatographic separation can be achieved on a C18 column, such as a Hypersil BDS C18 (150 mm × 4.6 mm, 5.0 μm), using a gradient mobile phase. nih.gov A typical mobile phase might consist of a buffered aqueous solution (e.g., 0.2% Triethylamine) and an organic modifier like acetonitrile. nih.gov The flow rate is generally maintained around 1.0 mL/min, with detection performed using a PDA detector at a wavelength of approximately 240 nm, where the analyte exhibits strong absorbance. nih.gov
Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. Key validation parameters include specificity, linearity, precision, accuracy, and robustness. Specificity is demonstrated by the absence of interference from impurities or degradation products at the retention time of the Diltiazem-d6 hydrochloride peak. Linearity is typically established over a concentration range of 50-150 μg/mL, with a correlation coefficient (r²) value greater than 0.999 demonstrating a direct relationship between concentration and detector response. The accuracy of the method is confirmed through recovery studies, with results consistently falling within a 98-102% range. nih.govijpsdronline.com Precision is assessed by repeatability and intermediate precision, with relative standard deviation (RSD) values for peak area typically below 2%. nih.gov
During impurity profiling, unknown peaks are investigated. For instance, studies on non-deuterated diltiazem have successfully used HPLC to detect impurities at levels ranging from 0.1% to 0.15%. orientjchem.org These impurities can be isolated using preparative HPLC and subsequently characterized using spectroscopic techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. orientjchem.org Such rigorous analysis ensures that the purity of Diltiazem-d6 hydrochloride meets the stringent requirements for its use in research and clinical applications.
Table 1: Typical HPLC Method Parameters for Diltiazem Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | Hypersil BDS C18 (150 mm x 4.6 mm, 5.0 µm) nih.gov |
| Mobile Phase | Gradient of 0.2% Triethylamine and Acetonitrile nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | 50°C |
| Detection | PDA at 240 nm nih.gov |
| Retention Time | ~1.5 - 4.7 minutes (method dependent) oaji.net |
Table 2: Summary of HPLC Method Validation Data
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (r²) | > 0.997 nih.gov | 0.9999 |
| Accuracy (% Recovery) | 97.2% - 101.3% nih.gov | ~101% ijpsdronline.com |
| Precision (% RSD) | < 2.0% | < 1.0% nih.gov |
| Limit of Detection (LOD) | Reportable | < 0.02% nih.gov |
Capillary Zone Electrophoresis (CZE) for Analytical Separation
Capillary Zone Electrophoresis (CZE) presents a powerful and efficient alternative to HPLC for the analytical separation of charged species like Diltiazem-d6 hydrochloride. nih.gov This technique separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high-voltage electric field. CZE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of reagents. nih.gov
A validated CZE method for the quantification of diltiazem in plasma has been developed, which can be adapted for the analysis of Diltiazem-d6 hydrochloride. nih.gov The separation is typically accomplished in a fused-silica capillary using a low pH buffer, such as a 0.044 M phosphate buffer at pH 2.5. nih.gov Under these conditions, diltiazem is positively charged and migrates toward the cathode. An internal standard, such as verapamil, is often used to ensure high precision and accuracy. nih.gov
The method's performance is characterized by its linearity, precision, and accuracy. A linear calibration curve is typically observed over a range of 5-250 ng/mL. nih.gov The precision and accuracy are generally better than 13% at lower concentrations (e.g., 5 ng/mL) and improve to better than 10% at higher concentrations (10 to 250 ng/mL). nih.gov The robustness and long-term reliability of CZE systems make them suitable for routine analysis in a quality control environment. nih.gov The optimization of CZE parameters, including buffer composition, pH, and applied voltage, is crucial for achieving the desired separation resolution and peak shape. sciex.com
Table 3: CZE Method Parameters and Performance
| Parameter | Condition / Value |
|---|---|
| Buffer System | 0.044 M Phosphate Buffer nih.gov |
| pH | 2.5 nih.gov |
| Applied Voltage | +20 to +25 kV nih.govscielo.br |
| Capillary | Fused-silica scielo.br |
| Internal Standard | Verapamil nih.gov |
| Linear Range | 5 - 250 ng/mL nih.gov |
| Precision (% RSD) | < 13% (at 5 ng/mL) nih.gov |
| Accuracy (% error) | < 10% (at >10 ng/mL) nih.gov |
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Isotopic Fingerprinting
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a highly specialized analytical technique used to determine the precise isotopic composition of a compound. For Diltiazem-d6 hydrochloride, GC-IRMS is not a tool for measuring chemical purity but is invaluable for "isotopic fingerprinting." This process confirms the isotopic enrichment and distribution of deuterium (B1214612) atoms within the molecule, which is a critical quality attribute for any deuterated compound.
The technique combines the separation power of gas chromatography with the high precision of an isotope ratio mass spectrometer. caltech.edu The Diltiazem-d6 hydrochloride sample is first derivatized if necessary to ensure volatility and then injected into the GC. After chromatographic separation, the analyte is quantitatively converted into simple gases through a combustion or pyrolysis interface. caltech.edu For carbon isotope analysis (¹³C/¹²C), the compound is combusted to CO₂, while for hydrogen isotope analysis (D/H), it is pyrolyzed to H₂ gas. caltech.edu
The resulting gas is then introduced into the IRMS, which measures the ratio of the heavy isotope to the light isotope with extremely high precision—often orders of magnitude better than conventional mass spectrometers. caltech.edunih.gov This allows for the accurate determination of the deuterium enrichment in the Diltiazem-d6 molecule. The data confirms that the deuteration process has achieved the desired level of isotopic substitution and helps to rule out the presence of significant amounts of non-deuterated or partially deuterated species. This verification of isotopic composition is crucial for applications where Diltiazem-d6 hydrochloride is used as an internal standard in pharmacokinetic studies or as a stabilized therapeutic agent. rsc.orgresearchgate.net
Ensuring Analytical Robustness and Compliance in Deuterated Compound Research
Ensuring the robustness of analytical methods and compliance with regulatory standards is paramount in the research and development of deuterated compounds like Diltiazem-d6 hydrochloride. The unique nature of these compounds necessitates a dual focus on both chemical and isotopic purity. rsc.org Regulatory bodies require comprehensive characterization to guarantee the identity, strength, quality, and purity of the drug substance. orientjchem.org
Analytical methods developed for Diltiazem-d6 hydrochloride must be rigorously validated according to guidelines such as the ICH Q2(R1) "Validation of Analytical Procedures". This involves demonstrating that the method is specific, accurate, precise, linear, and robust. Robustness, the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, provides an indication of its reliability during normal usage. For an HPLC method, this could involve varying the mobile phase pH, column temperature, or flow rate to ensure the system suitability parameters remain within acceptable limits.
For deuterated compounds, compliance also extends to the verification of isotopic enrichment and structural integrity. rsc.org Techniques like High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed alongside methods like GC-IRMS to confirm the degree and position of deuterium labeling. rsc.org This comprehensive analytical strategy is essential for several reasons:
Efficacy and Safety: The therapeutic benefits and altered pharmacokinetic profile of a deuterated drug are directly linked to the presence and stability of the deuterium atoms. researchgate.netnih.gov
Internal Standards: When used as an internal standard in quantitative bioanalysis, the high isotopic purity of the deuterated compound is critical to avoid cross-signal contribution and ensure the accuracy of the assay. researchgate.net
Regulatory Submissions: A complete analytical data package, demonstrating control over both chemical and isotopic purity, is required for regulatory filings with agencies like the FDA. researchgate.net
Ultimately, a robust and compliant analytical framework ensures the consistent quality of Diltiazem-d6 hydrochloride, which is fundamental for its reliable use in preclinical and clinical settings.
In Vitro and Ex Vivo Metabolic Research Applications of Diltiazem D6 Hydrochloride
Comparative Metabolic Stability Studies: Diltiazem (B1670644) vs. Diltiazem-d6 in Microsomal and Cellular Systems
A key application of deuterated compounds is in the modulation of metabolic stability. If a drug is rapidly cleared by metabolism at a specific site, deuterating that site can slow down its breakdown, potentially improving its pharmacokinetic profile. This principle is investigated through comparative stability studies.
In these experiments, equimolar concentrations of Diltiazem and Diltiazem-d6 are incubated with in vitro systems such as human liver microsomes (containing phase I enzymes) or hepatocytes (containing a broader range of metabolic enzymes). nih.gov The concentration of the parent drug is measured at various time points. A slower rate of disappearance for Diltiazem-d6 compared to Diltiazem indicates increased metabolic stability due to the KIE. This data is often used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance for the deuterated compound would confirm that the deuterated position is a key site of metabolic liability.
Investigation of Enzyme Kinetics and Mechanism of Metabolism with Deuterium (B1214612) Substitution
Diltiazem-d6 is an essential tool for detailed investigations into the kinetics and mechanisms of the specific enzymes responsible for its metabolism. nih.gov By comparing the kinetic parameters of Diltiazem and Diltiazem-d6 with isolated, recombinant enzymes (e.g., rCYP3A4 or rCYP2D6), researchers can gain deep insights into the catalytic process.
Key kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are determined for each compound. Km reflects the substrate's affinity for the enzyme, while Vmax represents the maximum rate at which the enzyme can catalyze the reaction. If deuterium substitution results in a lower Vmax but an unchanged Km, it provides strong evidence that the C-H bond cleavage step is rate-limiting for the reaction. researchgate.net This information is crucial for understanding the enzyme's mechanism of action and for predicting the potential impact of deuteration on the drug's in vivo behavior.
Table 3: Illustrative Enzyme Kinetic Parameters for CYP3A4-Mediated N-demethylation Hypothetical data comparing the kinetics of Diltiazem and Diltiazem-d6 metabolism by recombinant CYP3A4.
| Substrate | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) |
|---|---|---|---|
| Diltiazem | 50 | 100 | 2.0 |
Application of Diltiazem-d6 in Metabolomics Research
In the fields of pharmacokinetics and metabolomics, accurate quantification of drugs and their metabolites in complex biological matrices like plasma or urine is essential. Stable isotope-labeled compounds are the gold standard for use as internal standards in quantitative mass spectrometry-based assays (e.g., LC-MS/MS).
Diltiazem-d6 hydrochloride is an ideal internal standard for the quantification of diltiazem. Because it has nearly identical physicochemical properties to the non-labeled diltiazem, it behaves similarly during sample extraction, processing, and chromatographic separation. However, it is easily distinguished by the mass spectrometer due to its higher mass. By adding a known amount of Diltiazem-d6 to each sample at the beginning of the analytical process, it can be used to accurately correct for any sample loss or variations in instrument response (matrix effects), thereby ensuring highly accurate and precise quantification of the endogenous diltiazem concentration.
Translational Research Perspectives and Future Directions for Diltiazem D6 Hydrochloride
Potential for Diltiazem-d6 Hydrochloride in Mechanistic Pharmacokinetic Studies
Stable isotope-labeled compounds like Diltiazem-d6 hydrochloride are invaluable in mechanistic pharmacokinetic (PK) studies. researchgate.net They allow researchers to trace the journey of a drug through a biological system with high precision, providing insights that are often unattainable with non-labeled compounds alone. musechem.com
The substitution of hydrogen with deuterium (B1214612) can significantly alter the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect (KIE). clearsynthdiscovery.comresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. researchgate.netneulandlabs.com Diltiazem (B1670644) is extensively metabolized by CYP3A4 and to a lesser extent by CYP2D6. drugbank.comnih.gov Placing deuterium atoms at sites susceptible to metabolic oxidation can slow down these processes. nih.gov
This strategic deuteration allows Diltiazem-d6 hydrochloride to be used as a probe to:
Identify Metabolic Soft Spots: By comparing the metabolite profiles of diltiazem and Diltiazem-d6, researchers can pinpoint the primary sites of metabolic attack. A reduction in the formation of a particular metabolite from the deuterated compound indicates that C-H bond cleavage at that position is a rate-limiting step. researchgate.net
Study Metabolic Switching: If a primary metabolic pathway is slowed by deuteration, the drug may be shunted towards alternative metabolic routes. scispace.com Investigating this phenomenon with Diltiazem-d6 provides a deeper understanding of the drug's complete disposition profile.
The table below illustrates the hypothetical impact of deuteration on key pharmacokinetic parameters due to the kinetic isotope effect.
| Parameter | Non-Deuterated Diltiazem | Diltiazem-d6 (Hypothetical) | Implication of Deuteration |
| Metabolic Clearance (CL) | High | Lower | Slower breakdown by liver enzymes (e.g., CYP3A4/2D6). drugbank.comnih.gov |
| Half-life (t½) | ~3.0-4.5 hours nih.gov | Longer | Increased residence time in the body. neulandlabs.com |
| Bioavailability (F) | ~40% nih.gov | Higher | Reduced first-pass metabolism leads to more drug reaching systemic circulation. clearsynthdiscovery.com |
| Formation of Metabolites | Standard Profile | Reduced formation of specific metabolites | Slower metabolism can decrease the production of potentially active or toxic byproducts. clearsynthdiscovery.comresearchgate.net |
This table presents a hypothetical comparison to illustrate the expected effects of deuteration based on established principles of the kinetic isotope effect.
Bioequivalence (BE) studies are critical for approving generic drug products, ensuring they perform similarly to the reference drug. frontierspartnerships.org The use of stable isotope-labeled drugs like Diltiazem-d6 hydrochloride has revolutionized BE study design. In a typical crossover study, high intra-subject variability can necessitate a large number of participants. frontierspartnerships.org
A more advanced approach involves the simultaneous administration of the non-labeled test formulation and a solution of the deuterated reference compound (Diltiazem-d6). nih.govejgm.co.uk Using liquid chromatography-mass spectrometry (LC-MS/MS), which can differentiate between the two forms based on their mass difference, allows for the determination of their plasma concentration profiles within the same subject at the same time. scispace.com
Advantages of this approach include:
Reduced Variability: This design eliminates intra-subject variability, as each participant serves as their own perfect control, leading to more precise results with fewer subjects. frontierspartnerships.org
Enhanced Accuracy: It provides a more direct and accurate comparison of the two formulations' absorption and disposition characteristics.
Streamlined Studies: The reduction in required participants can make clinical trials faster and more cost-effective. clearsynthdiscovery.com
Advanced Applications in Drug-Drug Interaction Studies and Enzyme Induction/Inhibition Profiling
Diltiazem is a known moderate inhibitor of the CYP3A4 enzyme, a major pathway for the metabolism of many drugs. nih.govdrugs.com This creates a potential for significant drug-drug interactions (DDIs). Diltiazem-d6 hydrochloride serves as an excellent tool for investigating these interactions with high precision.
In DDI studies, Diltiazem-d6 can be used as an internal standard for the highly accurate quantification of unlabeled diltiazem and its metabolites in biological samples via LC-MS/MS. musechem.comacs.org Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample extraction and analysis, which corrects for any sample loss and enhances analytical reliability. researchgate.net
Furthermore, Diltiazem-d6 can be used as a probe substrate in enzyme induction or inhibition profiling studies. For instance, to evaluate a new drug candidate's potential to induce or inhibit CYP3A4, researchers can administer Diltiazem-d6 and measure the formation of its deuterated metabolites. A change in the metabolite-to-parent drug ratio after co-administration with the new drug candidate would indicate a DDI.
The following table outlines a hypothetical study design to assess the effect of a new chemical entity (NCE) on diltiazem metabolism using Diltiazem-d6 as a tool.
| Study Phase | Procedure | Measured Analytes | Interpretation |
| Phase 1 (Control) | Administer a single dose of Diltiazem. | Diltiazem and its primary metabolite (e.g., N-desmethyldiltiazem). | Establish baseline pharmacokinetic profile of Diltiazem. |
| Phase 2 (Interaction) | Administer the NCE for several days, followed by a single dose of Diltiazem co-administered with the NCE. | Diltiazem and N-desmethyldiltiazem (quantified using Diltiazem-d6 as an internal standard). | An increase in Diltiazem concentration suggests the NCE inhibits its metabolism. A decrease suggests induction. taylorandfrancis.com |
Computational Chemistry and Molecular Dynamics Simulations of Deuterated Diltiazem
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for predicting and understanding drug-receptor interactions at an atomic level. youtube.comkashanu.ac.ir These methods can be applied to model how diltiazem binds to the L-type calcium channel and how it interacts with the active sites of metabolizing enzymes like CYP3A4. nih.gov
When simulating deuterated diltiazem, computational models must be adapted to account for the physical differences between hydrogen and deuterium. nih.gov The primary adjustments involve:
Atomic Mass: The mass of deuterium is approximately twice that of hydrogen.
Bond Vibrational Frequency: The C-D bond has a lower vibrational frequency (is "stiffer") than a C-H bond. This can be modeled by adjusting the force constants in the simulation. researchgate.net
By running MD simulations, researchers can predict how deuteration might alter the binding affinity and orientation of Diltiazem-d6 within an enzyme's active site. nih.gov These simulations can help rationalize observed kinetic isotope effects and predict which positions on the molecule are most advantageous for deuteration to improve its pharmacokinetic profile. alfa-chemistry.com This pre-screening of potential deuterated analogs can save significant time and resources in the drug development process. youtube.com
| Simulation Parameter | Standard Diltiazem Model | Deuterated Diltiazem (Diltiazem-d6) Model | Rationale |
| Atomic Mass of H/D | ~1.008 amu | ~2.014 amu | To accurately reflect the increased mass of deuterium. |
| Bond Force Constant (C-H/C-D) | Standard value | Increased value | To model the greater strength and lower vibrational energy of the C-D bond. researchgate.net |
| Predicted Enzyme Interaction | Baseline binding energy and conformation. | Potentially altered binding energy or residence time in the active site. | To investigate how the subtle changes from deuteration impact interaction with metabolic enzymes. alfa-chemistry.com |
The Broader Impact of Deuterium Labeling on Pharmaceutical Innovation and Research Paradigms
The strategic use of deuterium labeling, exemplified by research tools like Diltiazem-d6 hydrochloride, is having a profound impact on pharmaceutical R&D. nih.gov This approach, often termed "precision deuteration," has evolved from a niche technique to a mainstream strategy in medicinal chemistry. researchgate.net
The broader impacts include:
Improving Drug Profiles: Deuteration can enhance a drug's metabolic stability, leading to improved pharmacokinetic properties such as a longer half-life, increased bioavailability, and more consistent patient exposure. clearsynthdiscovery.comneulandlabs.com This can translate into more convenient dosing regimens and better patient compliance.
Reducing Toxicity: By slowing metabolism at specific sites, deuteration can reduce the formation of reactive or toxic metabolites, potentially leading to a safer drug profile. clearsynthdiscovery.comresearchgate.net
Accelerating Drug Development: As seen in BE and DDI studies, deuterated compounds are powerful analytical tools that enable more efficient and precise clinical investigations. musechem.comacs.org
De Novo Drug Design: Beyond improving existing drugs, deuterium is now being incorporated into new chemical entities from the earliest stages of discovery to proactively address potential pharmacokinetic liabilities. nih.govalfa-chemistry.com
The successful development and approval of deuterated drugs like deutetrabenazine have paved the way for a new class of therapeutics. nih.govneulandlabs.com This paradigm shift underscores the value of subtle atomic modifications in optimizing drug performance, and it ensures that stable isotope chemistry will remain a cornerstone of pharmaceutical innovation for the foreseeable future. clearsynthdiscovery.com
Q & A
Q. What analytical methods are recommended for quantifying Diltiazem-d6 hydrochloride in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying Diltiazem-d6 hydrochloride. A validated protocol involves a C18 column, mobile phase (acetonitrile:phosphate buffer, pH 3.0 ± 0.1), and detection at 237 nm . Spectrophotometric methods are cost-effective but less specific in complex matrices; cross-validation with HPLC is advised for accuracy . For deuterated analogs, ensure internal standards (e.g., Diltiazem-d6) are isotopically pure to avoid interference .
Q. How should deuterated internal standards like Diltiazem-d6 hydrochloride be stored to ensure stability?
Store Diltiazem-d6 hydrochloride in airtight, light-resistant containers at -20°C to prevent degradation. Desiccants should be used to mitigate hydrolysis of the ester group, a primary degradation pathway . Stability studies under ICH Q1A(R2) guidelines recommend monitoring moisture content and thermal stress .
Q. What formulation considerations are critical when preparing Diltiazem-d6 hydrochloride oral suspensions for preclinical studies?
Use a 1:1 mixture of NF Vehicles for Oral Solution and Suspension to ensure homogeneity. Adjust pH to 4.5–6.5 using phosphate buffers to maintain stability . For deuterated analogs, confirm isotopic integrity post-formulation via mass spectrometry, as excipients may affect deuterium retention .
Advanced Research Questions
Q. How do dissolution profiles of deuterated vs. non-deuterated Diltiazem formulations differ, and what implications does this have for bioequivalence studies?
Dissolution testing (USP Apparatus II, 900 mL phosphate buffer pH 4.5, 50 rpm) reveals deuterated analogs may exhibit slower dissolution due to isotopic mass effects. Use similarity factor (f2) ≥ 50 to confirm profile equivalence . For bioequivalence, ensure deuterated standards match non-deuterated drug release kinetics to avoid misinterpretation of absorption data .
Q. What strategies resolve discrepancies between HPLC and spectrophotometric data in Diltiazem quantification?
Discrepancies often arise from matrix interference (e.g., excipients absorbing at 237 nm). Cross-validate methods using spiked recovery tests (90–110% acceptable range) . For deuterated analogs, employ LC-MS/MS to distinguish isotopic peaks and confirm specificity .
Q. What are the critical validation parameters for LC-MS methods analyzing Diltiazem-d6 hydrochloride in biological matrices?
Key parameters include:
Q. How to address co-elution of Diltiazem-d6 hydrochloride with its desacetyl metabolite in reversed-phase chromatography?
Optimize gradient elution (e.g., 20%–60% acetonitrile over 15 minutes) or switch to a phenyl-hexyl column for improved resolution . Orthogonal methods like hydrophilic interaction chromatography (HILIC) can confirm metabolite separation .
Q. What are the primary degradation pathways of Diltiazem-d6 hydrochloride under accelerated stability conditions?
Hydrolysis of the ester group (pH-dependent) and oxidation of the benzothiazepine sulfur atom are dominant pathways. Forced degradation studies (0.1N HCl/NaOH, 3% H₂O₂, 70°C) identify degradation products, which should be profiled using high-resolution MS .
Q. How can impurity profiling of Diltiazem-d6 hydrochloride be standardized for regulatory compliance?
Follow pharmacopeial guidelines (e.g., USP <1086>) to quantify known impurities (e.g., desacetyl-N,O-didesmethyldiltiazem) via relative response factors. Use reference standards (e.g., Pharmaffiliates PA 04 0261006) for calibration .
Q. What experimental designs mitigate variability in deuterium exchange during Diltiazem-d6 hydrochloride synthesis?
Use deuterated solvents (e.g., D₂O) and catalysts (e.g., Pd/D) to minimize proton back-exchange. Monitor deuteration efficiency via NMR (≥98% isotopic purity required) .
Methodological Notes
- Validation Compliance : Adhere to ICH Q2(R1) for method validation, including precision (RSD ≤2%), accuracy (recovery 95–105%), and robustness (pH ±0.2, flow rate ±10%) .
- Data Contradictions : Cross-validate conflicting results using orthogonal techniques (e.g., HPLC vs. CE) and statistical tools (e.g., ANOVA for inter-lab variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
